Brofoxine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)7-5-6(11)3-4-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXGULDSFFLUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057685 | |
| Record name | Brofoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21440-97-1 | |
| Record name | Brofoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21440-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brofoxine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brofoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brofoxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROFOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1O8U403T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Structure and Conformation of Brofoxine
Advanced Spectroscopic and Diffraction Studies for Brofoxine Structure Elucidation
The elucidation of a chemical compound's structure relies heavily on advanced spectroscopic and diffraction techniques. While specific, detailed spectroscopic and X-ray diffraction data for this compound are not extensively published in readily accessible scientific literature, the principles of these techniques would apply to its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is crucial for determining the connectivity of atoms and the chemical environment of nuclei within a molecule. For this compound, ¹H NMR would reveal distinct signals for the aromatic protons, the methyl protons, and the N-H proton, with their chemical shifts and coupling patterns providing information about their positions relative to the bromine and the heterocyclic ring. ¹³C NMR would provide insights into the carbon skeleton, including the quaternary carbons and carbonyl carbon. While direct this compound NMR data is not widely available, related benzoxazinone (B8607429) compounds have been characterized using these methods, showing characteristic signals for similar structural motifs. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational frequencies. For this compound, key absorptions would be expected for the carbonyl (C=O) stretch, N-H stretch, and C-Br stretch, among others.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to infer structural features through fragmentation patterns. For this compound, a molecular ion peak corresponding to its molecular weight (approximately 256.096 Da) would be anticipated. researchgate.net Previous studies on this compound metabolites or related compounds have utilized mass spectrometry for identification and characterization. mdpi.comgoogle.com.pg
X-ray Crystallography: X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions, within a crystalline solid. bnl.govwisc.edusioc-journal.cn Although a specific crystal structure for this compound has not been widely reported in the public domain, such a study, if conducted, would provide invaluable insights into its solid-state conformation and packing.
Conformational Analysis and Stereochemical Investigations of this compound
This compound is classified as an achiral compound. researchgate.net This means it does not possess a chiral center or any other element of chirality, and thus, it is not optically active and does not have enantiomers.
Despite its achirality, this compound, like other flexible molecules, can exist in various conformations due to rotation around single bonds within its structure. The benzoxazinone ring system, while having some rigidity due to the fused aromatic ring and the cyclic nature of the oxazinone, can still exhibit conformational preferences. The presence of the gem-dimethyl groups at the 4-position can influence the local steric environment and restrict certain rotational freedoms or favor specific conformations.
Electronic Structure and Bonding Characteristics of this compound
The electronic structure of a molecule dictates its chemical reactivity, stability, and spectroscopic properties. Understanding the bonding characteristics involves examining the distribution of electron density, the nature of covalent bonds (sigma and pi), and the presence of lone pairs and delocalized electron systems.
Quantum chemical calculations, including DFT methods, are powerful tools for investigating the electronic structure and bonding of molecules. researchgate.netmdpi.comwisc.edusioc-journal.cnresearchgate.netjyu.ficolab.wsnsf.gov These calculations can provide information on:
Molecular Orbitals: The energies and shapes of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and electronic transitions.
Charge Distribution: The partial charges on individual atoms, indicating areas of electron richness or deficiency.
Bond Orders and Lengths: Quantitative measures of bond strength and precise bond lengths and angles, which can be compared with experimental data if available. researchgate.netcore.ac.uk
Spectroscopic Properties: Prediction of IR and NMR spectra, and UV-Vis absorption, which can aid in experimental characterization.
However, specific published detailed quantum chemical studies focusing on the electronic structure and bonding characteristics of this compound are not widely documented in the scientific literature.
Synthetic Methodologies and Derivatization Strategies for Brofoxine
Exploration of Precursor Chemistry in Brofoxine Synthetic Routes
Given the structure of this compound (6-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one), its synthesis would logically involve precursors that contribute the brominated benzene (B151609) ring, the dimethyl groups at the 4-position, and the nitrogen and oxygen atoms forming the oxazinone ring. For the general synthesis of benzoxazinones, common starting materials include substituted anthranilic acids or related ortho-aminobenzoic acid derivatives, which provide the aromatic core and the necessary nitrogen and carboxyl functionalities uomosul.edu.iqresearchgate.net. The introduction of the bromine substituent and the gem-dimethyl groups would likely occur at specific stages of the synthesis, either on the aromatic precursor or during the ring-closure reactions. However, precise details on the specific precursors utilized for the industrial or laboratory synthesis of this compound (CAS 21440-97-1) are not disclosed in the available literature.
Development of this compound Analogues and Derivatives
Chemoenzymatic and Biocatalytic Pathways in this compound Synthesis
No specific information regarding chemoenzymatic or biocatalytic pathways for the synthesis of this compound (CAS 21440-97-1) has been found in the reviewed scientific literature. While chemoenzymatic and biocatalytic methods are increasingly employed in organic synthesis for their high selectivity, mild reaction conditions, and reduced environmental impact, their application to the synthesis of this compound has not been documented. These modern synthetic strategies often involve the use of enzymes (biocatalysts) in combination with traditional chemical steps to achieve transformations that are challenging or inefficient through purely chemical means nih.govmdpi.commagtech.com.cnnih.govnih.govrsc.org.
Computational Chemistry and Theoretical Modeling of Brofoxine
Quantum Chemical Calculations on Brofoxine Reactivity and Stability
Molecular Dynamics Simulations of this compound Interactions with Biological Systems
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, including the interactions of small molecules with biological macromolecules like proteins, enzymes, and membranes. creative-biostructure.commdpi.comnih.gov These simulations can provide atomic-level details about binding thermodynamics, conformational changes, and the dynamics of protein-ligand interactions. creative-biostructure.commdpi.comresearchgate.netmdpi.comschrodinger.comrsc.orgbiorxiv.orgebsco.comuni-konstanz.de Despite the broad utility of MD simulations in drug discovery and the study of biological systems, specific molecular dynamics simulations focusing on the interactions of this compound with particular biological targets or systems are not widely reported in the public domain. creative-biostructure.commdpi.comnih.govresearchgate.netmdpi.comschrodinger.comrsc.orgbiorxiv.orgebsco.comuni-konstanz.deligandtracer.comcirad.frcsic.esnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Related Compounds
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. This approach allows for the prediction of the biological activity of novel compounds and guides the design of new lead compounds. chimia.chesqc.orgebsco.comnih.govqima-lifesciences.com this compound has been included in QSAR studies, particularly in the context of identifying new antitrypanosomal compounds. In such studies, molecular structures are converted into numerical descriptors, which are then statistically processed to derive relationships with observed biological activities. sciforum.netresearchgate.net
For instance, in a study employing a novel non-stochastic quadratic fingerprints-based approach for the "in silico" discovery of new antitrypanosomal compounds, this compound was evaluated and assigned a specific score. sciforum.netresearchgate.net This indicates its inclusion as a data point within broader QSAR models designed to discriminate between active and inactive antitrypanosomal agents. The "TOMOCOMD" approach, which utilizes atomic, atom-type, and total non-stochastic quadratic indices, has been applied to various compounds, including this compound, to encode chemical information for QSAR development. sciforum.netresearchgate.net
Table 1: this compound in Antitrypanosomal QSAR Studies
| Compound | Activity Score (Example from Antitrypanosomal QSAR) mdpi.comligandtracer.comcirad.fr |
| This compound | -0.46 (ResearchGate, 2005) mdpi.comligandtracer.com |
| This compound | -94.09 (DSpace UCLV, 2005) cirad.fr |
Note: The specific meaning and scale of the "Activity Score" (-0.46 and -94.09) are context-dependent within the original QSAR models and represent a numerical output from the predictive algorithms used in those studies.
"In Silico" Screening and Predictive Modeling for this compound Bioactivity
"In silico" screening and predictive modeling leverage computational methods to rapidly identify potential drug candidates and predict their biological activities, thereby accelerating drug discovery processes and reducing costs. chemrxiv.orgqima-lifesciences.comnih.govijpsonline.com This involves using computational tools to model interactions between chemical molecules and their biological targets, predict pharmacokinetic properties, and assess potential bioactivity. chemrxiv.orgqima-lifesciences.com
This compound has been part of "in silico" evaluation efforts, particularly in the search for antitrypanosomal compounds. sciforum.netresearchgate.net These screenings involve processing large chemical libraries and ranking compounds based on predicted activity scores or binding affinities. While this compound has appeared in such screenings, the detailed predictive modeling results specific to this compound's unique bioactivity profile beyond its classification within a larger dataset are not extensively detailed in the provided search results. The general methodology often involves combining ligand-based pharmacophore models with QSAR modeling to identify active chemotypes and predict their activity against specific pathogens or targets. nih.govijpsonline.com
Pharmacological and Biological Research on Brofoxine
Investigation of Anxiolytic Activities of Brofoxine
This compound has been investigated for its anxiolytic properties. ncats.iomedkoo.comhodoodo.comncats.io Early research by Hartmann et al. in 1978 reported this compound to be active as an anxiolytic. google.com This research specifically explored the "Effects of this compound, A New Anxiolytic on Experimentally Induced Conflict in Rats." unifiedpatents.com
In a clinical context, an uncontrolled study involving 17 ambulant patients diagnosed with moderate intensity anxiety neurosis, as assessed by the Hamilton Anxiety Scale, indicated that this compound led to a considerable amelioration of symptoms. ncats.io The patients and their physicians reported improvements with this compound administered in daily doses ranging from 60 to 100 mg. ncats.io
Evaluation of this compound in Antitrypanosomal Research
This compound has been included in "in silico" (computational) studies aimed at the discovery of novel antitrypanosomal compounds. sciforum.netresearchgate.net One such study utilized a non-stochastic quadratic fingerprints-based approach to discriminate between antitrypanosomal and inactive compounds. sciforum.netresearchgate.net In this computational evaluation, this compound was assigned a value of -0.46, which classified it as "inactive" within the context of the antitrypanosomal model developed in the study. sciforum.netresearchgate.net
Table 1: In silico Antitrypanosomal Evaluation of this compound
| Compound | In silico Value | Classification (Antitrypanosomal Activity) |
| This compound | -0.46 | Inactive |
Identification and Characterization of Molecular Targets for this compound Action
While this compound is recognized for its anxiolytic activity, specific detailed information regarding its precise molecular targets was not extensively identified in the consulted sources. General references indicate that this compound is among various small molecules known to bind to biological receptors. googleapis.com However, the specific receptors or enzymes that this compound interacts with to exert its anxiolytic effects or any other biological actions have not been explicitly characterized in the retrieved research.
Cellular and Subcellular Mechanisms of this compound's Biological Effects
The available research does not provide detailed insights into the specific cellular and subcellular mechanisms through which this compound exerts its biological effects. While the general concept of biologically active agents being internalized into cells and passing cellular membranes, including the plasma membrane and endosomal membranes, is discussed in some patent literature, this information is not specific to this compound's unique mechanism of action. google.comgoogleapis.com Therefore, comprehensive data on the cellular and subcellular pathways influenced by this compound remains to be elucidated in the public domain.
Analytical Chemistry of Brofoxine
Chromatographic Separations and Detection Techniques for Brofoxine
Chromatographic techniques are fundamental for the separation and isolation of this compound from complex mixtures, enabling its subsequent detection and quantification. High-performance liquid chromatography (HPLC) is a widely utilized method for the analysis of benzoxazinone (B8607429) derivatives, the chemical class to which this compound belongs. fateallchem.dk
Typical HPLC methods for compounds similar to this compound often involve reversed-phase chromatography using a C18 analytical column. nih.goveurasianjournals.commtc-usa.comsielc.com For instance, in the analysis of related compounds, mobile phases consisting of mixtures of methanol (B129727) or acetonitrile (B52724) with water, often buffered to a specific pH (e.g., pH 2.5 with O-phosphoric acid or pH 7.0 with phosphate (B84403) buffer), are commonly employed. nih.goveurasianjournals.commtc-usa.comsielc.com Flow rates typically range from 1.0 to 1.5 mL/min, and column temperatures are often controlled (e.g., 35°C or 40°C) to optimize separation efficiency and reproducibility. nih.govmtc-usa.comresearchgate.net
Ultraviolet (UV) detection is a common and sensitive method for detecting this compound after chromatographic separation, given its chromophoric benzoxazinone structure. Wavelengths such as 240 nm, 245 nm, or 261 nm have been reported for the UV detection of similar compounds, which would likely be suitable starting points for this compound. nih.goveurasianjournals.commtc-usa.comsielc.comrjpn.org The use of HPLC has also been noted in monitoring reaction completion where this compound was involved as a reagent, indicating its utility in synthetic process control. patsnap.com
High-performance thin layer chromatography (HPTLC) is another chromatographic method that can be employed for the determination and impurity profiling of such compounds, offering simplicity and effectiveness. genspark.ainih.gov
Table 1: Illustrative Chromatographic Conditions for Benzoxazinone Derivatives
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| HPLC | C18 | Methanol:Water (90:10, v/v), pH 2.5 with O-phosphoric acid | 1.5 | 240 | nih.gov |
| HPLC | C18 | 0.05 M KH2PO4 Buffer pH 6:Methanol:Triethylamine (70:30:0.1 %v/v/v) | 1.0 | 261 | eurasianjournals.com |
| HPLC | C18 | Acetonitrile/H2O (60/40%) with 0.05% H3PO4 | 1.0 | 210, 245, 315 | sielc.com |
| HPTLC | Silica Gel | Hexane:Acetone:Ammonia solution (9:0.5:0.08, by volume) | N/A | 240 | nih.gov |
Note: These are general conditions for related compounds and would require optimization for specific this compound analysis.
Mass Spectrometric Characterization and Quantification of this compound
Mass spectrometry (MS) is an indispensable tool for the definitive characterization and sensitive quantification of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation patterns. This compound has a monoisotopic mass of 253.98221 Da for [M-H]- and 255.99677 Da for [M+H]+. fateallchem.dk Predicted collision cross-section (CCS) values for various adducts, such as [M+H]+ (145.0 Ų) and [M+Na]+ (157.7 Ų), are available, which are valuable for ion mobility-mass spectrometry applications. fateallchem.dk
The application of mass spectrometry to this compound has been noted in studies involving its metabolites. For instance, "Mass Spectrometry Studies" were conducted for the "Identification of the Metabolites of this compound in Rat Urine," indicating the use of MS for structural elucidation and identification of this compound and its breakdown products in complex biological matrices. patsnap.com This typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for target analytes. mdpi.comumich.edu
In LC-MS/MS, this compound would be ionized (e.g., via electrospray ionization, ESI) to form a precursor ion, which is then fragmented in a collision cell. mdpi.comuab.edu The resulting product ions provide a unique "fingerprint" that aids in structural confirmation and enables highly specific quantification using techniques like Multiple Reaction Monitoring (MRM). uab.edu The selection of specific precursor-to-product ion transitions is critical for accurate quantification, especially in complex matrices where matrix effects can influence signal intensity. mdpi.comnih.govnih.gov Challenges such as in-source fragmentation, where metabolites might fragment to yield ions identical to the parent compound, necessitate careful method development to avoid interference. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including this compound, by providing detailed information about the connectivity and spatial arrangement of atoms. Both 1H NMR and 13C NMR are routinely used for the characterization of benzoxazinone derivatives. fepbl.com
Specific 1H-NMR data for 6-bromo-4,4-dimethyl-1,4-dihydro-benzo[d] fateallchem.dkscirp.orgoxazin-2-one (this compound) has been reported. When analyzed in DMSO-d6, the spectrum exhibits characteristic chemical shifts and coupling patterns:
δ 10.32 (singlet, 1H, D2O exchangeable) – corresponding to the N-H proton.
δ 7.48 (doublet, 1H, J=2.1 Hz)
δ 7.43 (doublet of doublets, 1H, J=8.5, 2.1 Hz)
δ 6.84 (doublet, 1H, J=8.4 Hz) – these signals correspond to the aromatic protons on the brominated benzene (B151609) ring.
δ 1.61 (singlet, 6H) – corresponding to the two equivalent methyl groups on the quaternary carbon. nih.gov
Development of Robust Analytical Methods for this compound in Complex Matrices
Developing robust analytical methods for this compound in complex matrices, such as biological fluids (e.g., urine, plasma) or plant extracts, is critical for pharmacokinetic studies, metabolism research, and quality control. The presence of endogenous compounds in these matrices can lead to "matrix effects," which can suppress or enhance the analytical signal, thereby affecting the accuracy and precision of quantification. mdpi.comnih.govarupconsult.comutah.edu
A key step in analyzing this compound in complex matrices is sample preparation. This often involves techniques to extract and clean up the analyte from the matrix, including:
Liquid-Liquid Extraction (LLE) : A common method for separating analytes based on their differential solubility between two immiscible liquid phases. uab.edu
Solid-Phase Extraction (SPE) : Utilizes a solid adsorbent to selectively retain the analyte while interfering matrix components are washed away. SPE with C18 cartridges has been evaluated for benzoxazinone derivatives in plant samples. fateallchem.dknih.govnih.gov
Protein Precipitation : Used for biological samples to remove proteins that can interfere with downstream analysis. analytik-jena.fr
Dilution : Simple dilution with an appropriate solvent can sometimes reduce matrix effects, particularly in biological samples. utah.eduanalytik-jena.fr
Homogenization : For solid biological tissues, homogenization (e.g., bead-beating) is essential to release the target molecules before extraction. utah.edubertin-technologies.com
The mention of "Identification of the Metabolites of this compound in Rat Urine, Mass Spectrometry Studies" highlights the necessity of robust methods for biological samples, which would inherently involve extensive sample preparation to isolate this compound and its metabolites from the complex urinary matrix. patsnap.com
Method validation is an essential part of developing robust analytical methods and is typically performed according to international guidelines, such as those from the International Conference on Harmonisation (ICH). Key validation parameters include:
Specificity : Ensuring the method can accurately measure this compound in the presence of other components in the matrix, including impurities and degradation products. nih.goveurasianjournals.comresearchgate.net
Linearity : Demonstrating a proportional relationship between the analyte concentration and the analytical response over a defined range. nih.goveurasianjournals.comresearchgate.net
Accuracy : Assessing the closeness of measured values to the true concentration. nih.goveurasianjournals.comresearchgate.netrjpn.org
Precision : Evaluating the reproducibility of the results under the same conditions (repeatability) and different conditions (intermediate precision). nih.goveurasianjournals.comresearchgate.netrjpn.org
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determining the lowest concentrations that can be reliably detected and quantified, respectively. nih.govrjpn.org
Robustness : Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters. eurasianjournals.comrjpn.org
Recovery : Assessing the efficiency of the extraction procedure in recovering the analyte from the matrix. For benzoxazinone derivatives, recoveries ranging from 66% to 110% have been reported. nih.gov
To mitigate matrix effects, techniques like standard addition or the use of stable-isotope labeled internal standards are crucial for accurate quantification in complex matrices. mdpi.comarupconsult.comutah.edu These approaches help compensate for signal suppression or enhancement caused by co-eluting matrix components, ensuring reliable analytical results.
Table 2: Key Validation Parameters for Analytical Methods
| Parameter | Description | Importance for this compound Analysis in Complex Matrices |
| Specificity | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | Crucial to differentiate this compound from matrix components and metabolites. nih.goveurasianjournals.comresearchgate.net |
| Linearity | Direct proportionality of analytical response to analyte concentration within a range. | Ensures accurate quantification across a relevant concentration range. nih.goveurasianjournals.comresearchgate.net |
| Accuracy | Closeness of test results to the true value. | Essential for reliable quantitative determination, especially in biological samples. nih.goveurasianjournals.comresearchgate.netrjpn.org |
| Precision | Closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Demonstrates reproducibility and reliability of the method. nih.goveurasianjournals.comresearchgate.netrjpn.org |
| LOD | Lowest amount of analyte in a sample that can be detected but not necessarily quantified. | Determines the sensitivity of the method. nih.govrjpn.org |
| LOQ | Lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the practical lower limit for reliable quantification. nih.govrjpn.org |
| Robustness | Capacity of the method to remain unaffected by small, deliberate changes in method parameters. | Ensures reliability and consistency of the method under typical laboratory variations. eurasianjournals.comrjpn.org |
| Recovery | Efficiency of extracting the analyte from the matrix. | Critical for accurate quantification in complex samples, accounting for extraction losses. nih.gov |
Environmental Fate and Ecotoxicological Implications of Brofoxine
Environmental Transport and Distribution Pathways of Brofoxine
The environmental transport and distribution of a chemical compound are governed by its physicochemical properties, such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and adsorption coefficient to soil organic carbon (Koc). These properties dictate how a substance moves between environmental compartments like air, water, soil, and sediment. For instance, compounds with high water solubility tend to remain in aquatic environments, while those with high vapor pressure can volatilize into the atmosphere. Substances with a high Kow are more likely to accumulate in fatty tissues of organisms and adsorb to organic matter in soil and sediment nih.gov.
Specific research findings or data tables detailing the environmental transport and distribution pathways of this compound are not available in the current literature. Therefore, its propensity for long-range atmospheric transport, leaching into groundwater, or accumulation in aquatic or terrestrial ecosystems cannot be definitively assessed without further experimental data on its physicochemical properties.
Abiotic and Biotic Degradation Mechanisms of this compound in Environmental Compartments
Chemical substances in the environment undergo various degradation processes, broadly categorized into abiotic and biotic mechanisms. These processes determine the persistence and transformation products of a compound.
Abiotic Degradation: This involves non-biological processes such as hydrolysis, photolysis, and oxidation researchgate.netchemsafetypro.comresearchgate.net.
Hydrolysis: The breakdown of a compound by reaction with water, often influenced by pH chemsafetypro.com.
Photolysis: Degradation induced by light, particularly ultraviolet (UV) radiation researchgate.netchemsafetypro.comresearchgate.netnih.gov.
Oxidation: Reactions with oxidizing agents in the environment, such as oxygen or free radicals chemsafetypro.comosti.gov.
Biotic Degradation: Also known as biodegradation, this is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria, fungi, and algae, found in various environmental compartments including surface water, sediment, and soil researchgate.netchemsafetypro.comnih.govscielo.org.coredalyc.orgresearchgate.netnih.gov. Biodegradation can be an irreversible process that significantly alters the physicochemical properties of a material, converting complex organic substances into simpler compounds, and ultimately mineralizing them into basic elements like carbon scielo.org.coredalyc.org.
Despite the general understanding of these mechanisms, specific data on the abiotic and biotic degradation rates, pathways, or half-lives of this compound in different environmental compartments (e.g., soil, water, air) are not available in the reviewed scientific literature. Therefore, its environmental persistence cannot be quantified.
Ecotoxicological Assessments of this compound on Non-Target Organisms
Ecotoxicological assessments evaluate the potential harmful effects of chemical substances on non-target organisms within ecosystems. These assessments typically involve toxicity tests on various trophic levels, including aquatic organisms (e.g., fish, daphnia, algae), soil invertebrates (e.g., earthworms), and plants beyondpesticides.orgresearchgate.netnih.govnih.govecotoxcentre.ch. Key endpoints measured in these studies include:
LC50 (Lethal Concentration 50%): The concentration of a substance in an environmental medium that causes death in 50% of the test organisms within a specified exposure period.
EC50 (Effective Concentration 50%): The concentration of a substance that causes a specified effect (e.g., immobilization, growth inhibition) in 50% of the test organisms.
NOEC (No Observed Effect Concentration): The highest concentration of a substance at which no statistically significant adverse effects are observed.
Without specific ecotoxicological data, it is not possible to determine the acute or chronic toxicity of this compound to aquatic life, soil organisms, or terrestrial plants. The potential for bioaccumulation in the food chain or impacts on biodiversity remains unknown.
Risk Assessment Methodologies for Environmental Exposure to this compound
Environmental risk assessment (ERA) is a structured process used to evaluate the likelihood and severity of adverse effects on the environment due to exposure to a chemical substance dataguard.comeuropa.eueuropa.eu. The standard framework for ERA typically involves four main steps:
Hazard Identification: Identifying the intrinsic properties of a substance that could render it harmful to the environment, regardless of exposure levels dataguard.comeuropa.eunih.gov. This includes understanding its toxicity and persistence.
Exposure Assessment: Estimating the concentration of the substance in various environmental compartments (e.g., water, soil, air) and the potential for organisms to come into contact with it dataguard.comeuropa.eunih.gov. This step relies heavily on information about environmental transport, distribution, and degradation.
Dose-Response Assessment: Characterizing the relationship between the dose of a substance and the incidence or severity of an adverse effect dataguard.comnih.gov. This uses data from ecotoxicological studies.
Risk Characterization: Integrating the hazard and exposure assessments to estimate the probability and magnitude of adverse environmental effects dataguard.comnih.gov. This often involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs).
For this compound, a comprehensive environmental risk assessment cannot be performed due to the lack of specific data on its environmental fate (transport, distribution, degradation) and ecotoxicological effects on non-target organisms. Without these fundamental data points, it is challenging to identify potential hazards, quantify environmental exposure, or characterize the associated risks to ecosystems. Further research into these areas would be necessary to conduct a robust environmental risk assessment for this compound.
Future Directions and Emerging Research Avenues for Brofoxine
Rational Design and Optimization of Brofoxine for Enhanced Specificity and Efficacy
Rational drug design, also known as structure-based or computer-aided drug design, is a systematic approach that utilizes knowledge of a biological target's structure and function to create compounds with precise binding properties. wisdomlib.orgstudysmarter.co.uk For this compound, a compound with the molecular formula C10H10BrNO2 , rational design principles could be applied to refine its molecular structure for improved specificity and efficacy.
Structure-Based Design: By hypothetically identifying potential biological targets for this compound, researchers could employ molecular modeling and docking simulations to understand its binding interactions at an atomic level. This would involve analyzing the 3D structure of the target protein and how this compound fits into its active site. Such insights could guide modifications to this compound's scaffold, such as altering substituents or introducing new functional groups, to optimize its affinity for the intended target while minimizing off-target interactions. studysmarter.co.ukparssilico.com
Lead Optimization: The process of lead optimization aims to enhance a compound's attributes, including potency, selectivity, and drug-likeness, while reducing potential toxicity and undesirable effects. parssilico.com For this compound, this could involve systematic chemical modifications to its benzoxazinone (B8607429) ring or the dimethyl group. For instance, modifying the bromine atom's position or replacing it with other halogens or functional groups could modulate its electronic and steric properties, potentially leading to enhanced binding or altered pharmacokinetic profiles. nih.gov Computational tools can predict properties of new, untested molecules, aiding in this optimization process. parssilico.com
Table 1: Potential Optimization Strategies for this compound
| Strategy | Objective | Methodologies | Expected Outcome |
| Structural Modification | Enhance target affinity and selectivity | Molecular docking, quantum chemistry calculations | Improved binding, reduced off-target effects |
| Pharmacophore Modeling | Identify key structural features for activity | Ligand-based drug design, similarity searches | Design of more potent analogs with similar activity |
| Metabolic Stability Tuning | Improve bioavailability and half-life | In silico ADME prediction, enzymatic stability assays | Longer duration of action, reduced dosing frequency |
| Solubility Enhancement | Improve formulation and absorption | Computational solubility prediction, salt formation | Better drug delivery and patient compliance |
Exploration of Novel Therapeutic Applications for this compound
While this compound has been historically noted for its anxiolytic properties google.com.pg, its chemical scaffold, a heterocyclic compound, suggests a broader spectrum of potential biological activities. Heterocyclic compounds are widely recognized in drug discovery for their diverse pharmacological activities, including neuroprotective, neuroregenerative, and neuromodulatory effects.
Neurological Disorders: Beyond anxiety, future research could investigate this compound's potential in other neurological or psychiatric conditions. Its benzoxazinone structure might interact with various neurotransmitter systems or ion channels, opening avenues for its exploration as a treatment for mood disorders, epilepsy, or even neurodegenerative diseases.
Drug Repurposing: Leveraging artificial intelligence (AI) and advanced computational tools, this compound could be screened for new therapeutic uses. AI-driven drug repurposing involves identifying new applications for existing compounds, which can significantly reduce the time and cost associated with drug development. acs.org This could involve virtual screening against a vast array of biological targets associated with different diseases.
Scaffold for New Chemical Entities: this compound's core structure could serve as a valuable scaffold for synthesizing novel chemical entities (NCEs) with entirely new biological activities. By systematically modifying its structure, researchers could generate diverse compound libraries to be screened for activity against a wide range of therapeutic targets, including those in oncology, infectious diseases, or metabolic disorders. openaccessjournals.comfrontiersin.org
Integration of this compound in Advanced Materials Science and Nanotechnology
The integration of chemical compounds into advanced materials and nanotechnology is a rapidly expanding field, driven by the ability to impart specific functionalities to materials. inndromeda.esazonano.com this compound, with its distinct chemical composition including bromine and a heterocyclic ring, could be explored for its potential in this domain.
Smart Materials and Polymers: this compound's molecular structure might allow for its incorporation into "smart" polymers or responsive materials. These materials can respond to external stimuli such as light, temperature, or pH, exhibiting changes in their properties. inndromeda.esnumberanalytics.comuwaterloo.ca For example, if this compound exhibits photochromic or thermochromic properties, it could be integrated into sensor technologies or intelligent coatings.
Drug Delivery Systems: While direct dosage information is excluded, the chemical properties of this compound could make it suitable for encapsulation or conjugation within nanoscale drug delivery systems. This could involve incorporating it into nanoparticles, liposomes, or polymeric micelles to improve its solubility, stability, or targeted delivery to specific tissues or cells. bibliotekanauki.pl
Methodological Advancements in this compound Research (e.g., high-throughput screening, AI-driven discovery)
The acceleration of research into this compound's potential will heavily rely on the adoption of advanced methodological approaches.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets or phenotypic assays. openaccessjournals.comoxfordglobal.com For this compound, HTS could be employed to quickly identify new biological activities of this compound derivatives or to screen for optimal conditions for its synthesis or formulation. AI has significantly transformed HTS by increasing efficiency, accuracy, and predictive capabilities. oxfordglobal.comgbo.com
Virtual Screening: AI algorithms can rapidly explore vast chemical spaces to predict this compound's interactions with various biological targets, identifying promising candidates for therapeutic development. nvidia.com
Generative Chemistry: AI models can be trained to design novel this compound derivatives with desired properties, such as enhanced specificity or improved pharmacokinetic profiles. iba-lifesciences.com
Predictive Modeling: AI can predict various chemical properties of this compound and its analogs, including potential ADME (absorption, distribution, metabolism, excretion) characteristics, which can guide lead optimization efforts. acs.org
Automated Synthesis: Advances in automated chemical synthesis, often guided by AI, can streamline the production of this compound and its derivatives, enabling rapid exploration of structural variations and accelerating the "Design-Make-Test-Learn" (DMTL) cycles crucial for drug discovery. iba-lifesciences.comlabmanager.com
Table 2: Advanced Methodologies for this compound Research
| Methodology | Application in this compound Research | Benefits |
| High-Throughput Screening (HTS) | Rapidly screen this compound and its derivatives for novel biological activities or target interactions. | Efficient identification of active compounds, reduced screening time. oxfordglobal.comiba-lifesciences.com |
| AI-Driven Virtual Screening | Predict binding affinities and interactions of this compound with various biological targets. | Accelerated lead identification, exploration of vast chemical spaces. acs.orgnvidia.com |
| AI-Assisted Generative Chemistry | Design novel this compound analogs with optimized properties (e.g., specificity, efficacy). | Creation of diverse and targeted compound libraries. iba-lifesciences.com |
| Automated Synthesis & Robotics | Streamline the synthesis and purification of this compound and its derivatives. | Increased throughput, improved reproducibility, reduced manual effort. labmanager.com |
| Computational Property Prediction | Forecast physicochemical and biological properties of this compound and its modifications. | Early identification of promising candidates, reduced experimental burden. acs.org |
Q & A
Q. How to design initial experiments to determine Brofoxine's pharmacological profile?
Begin with in vitro assays to evaluate receptor binding affinity (e.g., radioligand displacement assays) and enzyme inhibition (e.g., dose-response curves). Include negative controls (solvent-only) and positive controls (known agonists/antagonists) to validate assay conditions. Use a dose range spanning subtherapeutic to supratherapeutic levels to identify EC50/IC50 values. For purity validation, employ HPLC and NMR spectroscopy for structural confirmation .
Q. What methodological approaches are recommended for assessing this compound's pharmacokinetics (ADME)?
Combine in silico models (e.g., QSAR for absorption prediction) with in vivo rodent studies. Administer this compound orally and intravenously to calculate bioavailability (F = AUC_oral/AUC_IV). Collect plasma samples at timed intervals and analyze via LC-MS/MS to determine C_max, T_max, and half-life. Include metabolite identification using high-resolution mass spectrometry. Ensure compliance with ethical guidelines for animal studies .
Q. How to establish baseline efficacy of this compound in cellular models?
Select disease-relevant cell lines (e.g., cancer, inflammatory) and measure biomarkers (e.g., cytokine release, apoptosis markers) post-treatment. Use multi-dose experiments (e.g., 0.1–100 µM) to generate dose-response curves. Validate results with CRISPR knockouts or siRNA targeting hypothesized pathways. Replicate experiments across ≥3 biological replicates to ensure statistical power (p < 0.05, ANOVA with Tukey’s post hoc) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro efficacy and in vivo outcomes for this compound?
Conduct a systematic review of discrepancies, such as poor bioavailability or off-target effects. Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with observed effects. If in vitro activity is high but in vivo efficacy is low, test alternative delivery methods (e.g., nanoparticle encapsulation) or assess metabolite activity. Cross-validate findings using humanized mouse models or organ-on-a-chip systems .
Q. What strategies are effective for analyzing this compound's interaction with combination therapies?
Use factorial design experiments to test synergism (e.g., Chou-Talalay method for combination index). Measure additive, synergistic, or antagonistic effects via isobolograms. Prioritize combinations showing synergy (CI < 1) in in vitro models before advancing to in vivo trials. Include mechanistic studies (e.g., Western blotting for pathway crosstalk) to explain interactions .
Q. How to address variability in this compound's efficacy across demographic subgroups in preclinical models?
Stratify animal cohorts by sex, age, or genetic background (e.g., CYP450 polymorphisms affecting metabolism). Use longitudinal study designs with repeated measures to track individual responses. Apply mixed-effects models to account for inter-subject variability. If human data is limited, use patient-derived xenografts (PDX) or induced pluripotent stem cells (iPSCs) to model diversity .
Q. What methodologies are critical for evaluating this compound's long-term safety in chronic disease models?
Conduct 6–12 month toxicity studies in rodents, monitoring organ function (e.g., serum ALT/AST for liver, BUN/creatinine for kidneys). Perform histopathological analysis of major organs. Include behavioral assessments (e.g., open field tests) for neurotoxicity. Use toxicogenomics (RNA-seq) to identify off-target gene expression changes. Compare results to clinical biomarkers for translational relevance .
Methodological Frameworks for Data Interpretation
- PICO Framework : Define this compound’s Population (e.g., specific disease models), Intervention (dosage/route), Comparison (placebo/standard therapy), and Outcome (efficacy/safety metrics) to structure hypothesis-driven studies .
- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (addresses knowledge gaps), Novel (not duplicative), Ethical, and Relevant to therapeutic advancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
